molecular formula C9H16FNO2 B1409458 Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate CAS No. 1935385-93-5

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Cat. No.: B1409458
CAS No.: 1935385-93-5
M. Wt: 189.23 g/mol
InChI Key: DCGMMZUIBBLUTL-UHFFFAOYSA-N
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Description

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C9H16FNO2 and a molecular weight of 189.23 g/mol . It is known for its unique structure, which includes a cyclopropyl ring substituted with a fluoromethyl group and a tert-butyl carbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester . The general reaction scheme is as follows:

Cyclopropylamine+tert-Butyl chloroformateTert-butyl (1-(fluoromethyl)cyclopropyl)carbamate\text{Cyclopropylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} Cyclopropylamine+tert-Butyl chloroformate→Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate involves its interaction with biological molecules through its carbamate ester group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The fluoromethyl group can also participate in interactions with biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate is unique due to the combination of its cyclopropyl ring, fluoromethyl group, and carbamate ester. This unique structure imparts distinct chemical properties, making it valuable for specific research applications .

Properties

IUPAC Name

tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGMMZUIBBLUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate
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